molecular formula C9H6ClF3O B1302660 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone CAS No. 286017-71-8

4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone

Cat. No. B1302660
CAS RN: 286017-71-8
M. Wt: 222.59 g/mol
InChI Key: ZJBYBUSSCVQOMY-UHFFFAOYSA-N
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Description

4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H6ClF3O. It has a molecular weight of 222.59 g/mol .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which can be synthesized using compounds like 4’-Chloro-3’-methyl-2,2,2-trifluoroacetophenone, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .

Pharmaceutical Applications

The compound is also used in the pharmaceutical industry. Several derivatives of trifluoromethylpyridines are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Materials Science Applications

The compound 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanone is a chlorinated aromatic ketone with potential applications in materials science. The presence of the chloro and methyl groups on the aromatic ring can influence the electronic properties and reactivity of the molecule.

Synthesis of Fluorinated Polymers

2,2,2-Trifluoroacetophenone, a related compound, has been used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .

Water Decontamination

Nanofibers of poly(4-chloro-3-methylphenyl methacrylate), a derivative of the compound, have been used to decontaminate water from microorganisms such as Escherichia coli and Bacillus subtilis .

Organic Compound Oxidation

2,2,2-Trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides .

properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBYBUSSCVQOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374019
Record name 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone

CAS RN

286017-71-8
Record name 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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